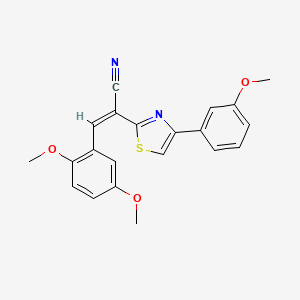

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

描述

This compound, with the molecular formula C₂₁H₁₈N₂O₃S and molecular weight 378.4 g/mol, is a diarylacrylonitrile derivative featuring a Z-configuration at the double bond . Its structure includes a 2,5-dimethoxyphenyl group and a 4-(3-methoxyphenyl)thiazol-2-yl moiety, which contribute to its biological activity. Notably, Z-isomers of diarylacrylonitriles exhibit enhanced potency compared to E-isomers due to optimal spatial orientation for target binding .

The compound is reported to inhibit bacterial sortases (e.g., Staphylococcus aureus SrtA and SrtB), enzymes critical for virulence factor assembly in Gram-positive pathogens.

属性

IUPAC Name |

(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-24-17-6-4-5-14(10-17)19-13-27-21(23-19)16(12-22)9-15-11-18(25-2)7-8-20(15)26-3/h4-11,13H,1-3H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRYEODVEHVWRY-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound features a thiazole moiety, which is known for its biological significance. The structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

- Mechanism of Action : The compound is believed to inhibit cell proliferation by inducing apoptosis in cancer cells. It interacts with DNA and affects various signaling pathways associated with cell survival.

- IC50 Values : In vitro studies have shown that related thiazole compounds exhibit IC50 values ranging from 0.49 to 48.0 µM against various cancer cell lines, indicating significant anticancer activity .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 5.48 |

| Related Thiazole Compound | HCT116 (Colon Cancer) | 4.53 |

Antimicrobial Properties

Thiazole derivatives are also noted for their antimicrobial activities.

- Spectrum of Activity : These compounds have shown effectiveness against various bacterial strains and fungi.

- Case Study : A study reported that similar thiazole compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are well-documented.

- Mechanism : They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

- Research Findings : In animal models, compounds with similar structures have demonstrated reduced inflammation markers, indicating their potential as therapeutic agents in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

- Thiazole Ring : Essential for anticancer and antimicrobial activity.

- Methoxy Substituents : The presence of methoxy groups enhances solubility and bioactivity.

- Acrylonitrile Moiety : Contributes to the compound's ability to interact with biological targets.

相似化合物的比较

Structure-Activity Relationship (SAR) Insights

Thiazole vs. Methoxy Positioning: The 3-methoxy group on the thiazole-linked phenyl (in the target compound) may alter steric hindrance compared to DMMA’s 4-methoxy group, possibly affecting binding kinetics .

Electron-Donating vs. Electron-Withdrawing Groups :

- Nitro substituents (e.g., in ’s compound) increase electron-withdrawing effects, which could enhance reactivity but reduce metabolic stability .

- Methoxy groups (e.g., in DMMA and the target compound) improve solubility and modulate steric effects, balancing potency and bioavailability .

Z-Isomer Superiority :

Therapeutic Potential and Limitations

- DMMA : Proven efficacy in a murine S. aureus infection model, reducing bacterial load without inducing resistance . However, its lack of a thiazole ring may limit target specificity.

- Target Compound : The thiazole moiety likely enhances specificity for sortases, but in vivo data are lacking. Structural similarities to DMMA suggest comparable or improved anti-virulence activity .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via base-catalyzed condensation of substituted benzaldehydes with acetonitrile derivatives. For example, analogous acrylonitrile compounds are prepared using piperidine as a catalyst in acetonitrile, with yields varying based on substituent electronic effects (e.g., electron-withdrawing groups lower yields, while electron-donating groups enhance them) . Optimizing solvent polarity (e.g., acetonitrile vs. ethanol) and catalyst loading (e.g., 10 mol% piperidine) can improve reaction efficiency. Monitoring via TLC and purification by column chromatography ensures product integrity .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?

- Methodological Answer : The Z-geometry of the acrylonitrile moiety is confirmed via NMR by observing coupling constants () between olefinic protons. NMR and IR spectroscopy validate nitrile (C≡N, ~2200 cm) and methoxy group (C-O, ~1250 cm) presence. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for similar compounds with R-factors < 0.06 .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with bacterial sortases or other enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like bacterial sortases. For instance, acrylonitrile derivatives inhibit sortase A via hydrophobic interactions with catalytic cysteine residues. Docking scores (e.g., ΔG < −8 kcal/mol) and RMSD trajectories (<2 Å) validate stable binding . QSAR models further correlate substituent effects (e.g., methoxy positioning) with inhibitory potency .

Q. What in vivo models are appropriate for evaluating antimicrobial efficacy, and how should dose-response studies be designed?

- Methodological Answer : Murine models of Staphylococcus aureus infection are standard. Administer the compound intraperitoneally (1–50 mg/kg daily) and monitor bacterial load reduction in organs (e.g., spleen, liver) via CFU counts. Dose-response curves (log-transformed) determine ED, while toxicity is assessed via serum ALT/AST levels. Positive controls (e.g., vancomycin) and sham-treated groups are critical .

Q. How do substituent variations (e.g., methoxy group positions) affect bioactivity and physicochemical properties?

- Methodological Answer : Substituent effects are evaluated via comparative SAR studies. For example, 2,5-dimethoxy vs. 3,4-dimethoxy phenyl groups alter solubility (logP) and π-π stacking with enzymatic pockets. In vitro assays (e.g., MIC against MRSA) show that para-methoxy groups enhance membrane penetration, while ortho-substituents sterically hinder binding . HPLC-derived logD values and computational ADMET profiles guide optimization .

Q. How should researchers resolve contradictions between synthetic yields and bioactivity data?

- Methodological Answer : Contradictions may arise from impurities or stereochemical inconsistencies. For example, low-yield routes (e.g., 56% for fluoro-substituted analogs) might produce bioactive byproducts. Use HPLC-MS to verify purity (>95%) and orthogonal assays (e.g., SPR vs. enzymatic inhibition) to confirm activity. Redesign synthetic pathways (e.g., microwave-assisted synthesis) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。